molecular formula C21H14ClNO3S B11679889 4-[(1Z)-2-(4-chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate

4-[(1Z)-2-(4-chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate

Cat. No.: B11679889
M. Wt: 395.9 g/mol
InChI Key: AMZQEKHKENVTSB-LFIBNONCSA-N
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Description

4-[(1Z)-2-(4-chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a cyano group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1Z)-2-(4-chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the introduction of the cyano and chlorophenyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1Z)-2-(4-chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 4-[(1Z)-2-(4-chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the cyano and chlorophenyl groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H14ClNO3S

Molecular Weight

395.9 g/mol

IUPAC Name

[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] thiophene-2-carboxylate

InChI

InChI=1S/C21H14ClNO3S/c1-25-19-12-14(11-16(13-23)15-5-7-17(22)8-6-15)4-9-18(19)26-21(24)20-3-2-10-27-20/h2-12H,1H3/b16-11+

InChI Key

AMZQEKHKENVTSB-LFIBNONCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CS3

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CS3

Origin of Product

United States

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